2-Oxo-N-(quinolin-8-yl)cyclopentane-1-carboxamide
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Overview
Description
2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide typically involves the reaction of quinoline derivatives with cyclopentanone and carboxamide groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar biological activities.
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals
Uniqueness
2-Oxo-n-quinolin-8-yl-cyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentane ring and carboxamide group differentiate it from other quinoline derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
66262-71-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-oxo-N-quinolin-8-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-13-8-2-6-11(13)15(19)17-12-7-1-4-10-5-3-9-16-14(10)12/h1,3-5,7,9,11H,2,6,8H2,(H,17,19) |
InChI Key |
NWBJHXNHWLDHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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